molecular formula C19H22ClN5O2S B249597 ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B249597
M. Wt: 419.9 g/mol
InChI Key: QSZIUVXVQWVXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a chlorobenzyl group, a methoxybenzyl group, and a tetrazolylsulfanyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.

    Methoxybenzylation: The chlorobenzyl intermediate is then reacted with 3-methoxybenzyl alcohol under basic conditions to form the methoxybenzyl ether.

    Tetrazole Introduction: The final step involves the introduction of the tetrazole group. This can be achieved by reacting the methoxybenzyl ether with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole group.

    Reduction: Reduction reactions can

Properties

Molecular Formula

C19H22ClN5O2S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C19H22ClN5O2S/c1-25-19(22-23-24-25)28-11-10-21-12-15-4-3-5-17(26-2)18(15)27-13-14-6-8-16(20)9-7-14/h3-9,21H,10-13H2,1-2H3

InChI Key

QSZIUVXVQWVXOB-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.